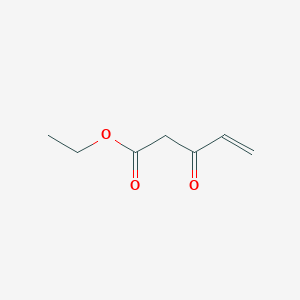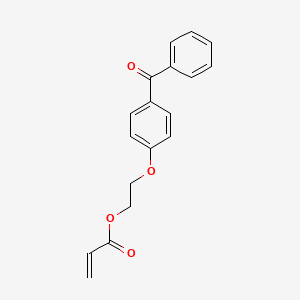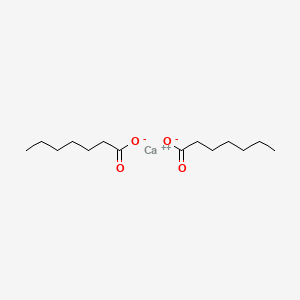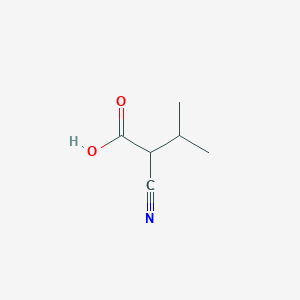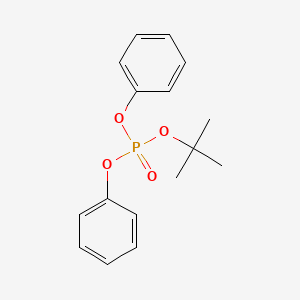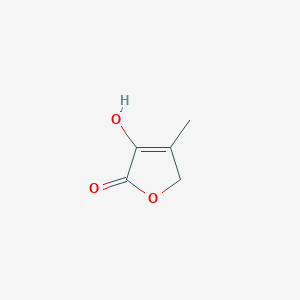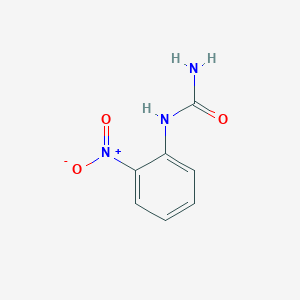
(2-Nitrophenyl)urea
描述
(2-Nitrophenyl)urea is an organic compound characterized by the presence of a nitro group (-NO₂) attached to the phenyl ring and a urea moiety (-NH-CO-NH₂). This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
作用机制
Target of Action
(2-Nitrophenyl)urea belongs to the class of organic compounds known as N-phenylureas . These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group Urea derivatives are known to have a wide spectrum of biological activities and are extensively employed in chemical, pharmaceutical, and agrochemical industries .
Mode of Action
It is synthesized through a nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This process results in a variety of N-substituted ureas, including this compound .
Biochemical Pathways
Urea and its derivatives are known to play a significant role in the urea cycle, which converts toxic nitrogenous compounds to excretable urea in five biochemical reactions . This cycle also serves as the source for endogenous arginine, ornithine, and citrulline production .
Pharmacokinetics
The synthesis of n-substituted ureas, including this compound, has been found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .
Result of Action
Urea derivatives are known to have diverse applications and biological properties, suggesting that they may have various effects depending on their specific structures and the biological systems they interact with .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of N-substituted ureas, including this compound, has been found to be efficient in water without an organic co-solvent . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence or absence of certain solvents.
生化分析
Biochemical Properties
(2-Nitrophenyl)urea plays a significant role in biochemical reactions, particularly in the recognition and sensing of anions. It interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding and electrostatic interactions. For instance, this compound can form stable complexes with anions such as phosphate and fluoride, which are crucial in many biological processes . The urea moiety in this compound acts as a recognition site, while the nitrophenyl group serves as a chromogenic signal group, enhancing the compound’s ability to detect and bind anions .
Cellular Effects
This compound influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular function. For example, this compound can inhibit or activate specific enzymes, thereby modulating the metabolic flux and altering the levels of metabolites within the cell . Additionally, this compound can impact gene expression by binding to transcription factors or other regulatory proteins, resulting in changes in the expression of target genes.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form hydrogen bonds and electrostatic interactions with biomolecules. This compound can bind to enzymes, proteins, and other biomolecules, leading to inhibition or activation of their functions. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Conversely, it can also activate enzymes by stabilizing their active conformations. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic pathways and gene expression. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. It is crucial to determine the optimal dosage of this compound to achieve the desired effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can modulate the activity of enzymes involved in key metabolic processes, such as glycolysis, the citric acid cycle, and oxidative phosphorylation . By influencing these pathways, this compound can alter the levels of metabolites and affect cellular energy production. Additionally, this compound can interact with cofactors, such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide, further modulating metabolic reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its effectiveness and activity, as its accumulation in certain regions may enhance its interactions with target biomolecules. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting metabolic processes and energy production. The subcellular localization of this compound determines its interactions with biomolecules and its overall impact on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)urea typically involves the reaction of 2-nitroaniline with phosgene or its derivatives. One common method is the reaction of 2-nitroaniline with phosgene to form 2-nitrophenyl isocyanate, which is then reacted with ammonia to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of phosgene, however, poses environmental and safety concerns, leading to the exploration of alternative methods such as the use of potassium isocyanate in water without organic co-solvents .
化学反应分析
Types of Reactions: (2-Nitrophenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 2-Aminophenylurea.
Substitution: Various substituted phenylureas.
Hydrolysis: 2-Nitroaniline and carbon dioxide.
科学研究应用
(2-Nitrophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
相似化合物的比较
(4-Nitrophenyl)urea: Similar structure but with the nitro group at the para position.
(2-Aminophenyl)urea: The nitro group is reduced to an amino group.
(2-Nitrophenyl)thiourea: The oxygen in the urea moiety is replaced with sulfur.
Uniqueness: (2-Nitrophenyl)urea is unique due to the position of the nitro group, which significantly influences its chemical reactivity and biological activity. The ortho position of the nitro group relative to the urea moiety allows for specific interactions that are not possible in para or meta-substituted analogs .
属性
IUPAC Name |
(2-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-7(11)9-5-3-1-2-4-6(5)10(12)13/h1-4H,(H3,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZUXIKLRGSNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396259 | |
| Record name | (2-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2273-04-3 | |
| Record name | (2-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain (2-nitrophenyl)urea derivatives?
A1: Two main synthetic approaches are highlighted in the research:
- Reaction of nitroanilines with methyl chloroformate followed by aniline: This method offers a simple, efficient route with high yields for various N-phenyl-N'-(nitrophenyl)urea derivatives. []
- Solid-state synthesis: This method allows for the preparation of aryl 2-nitrophenyl ureas at room temperature, providing an alternative synthesis route. []
Q2: How does the position of the nitro group on the phenyl ring influence the biological activity of diphenylurea derivatives?
A3: In the study of N-phenyl-N'-(nitrophenyl)urea derivatives, the position of the nitro group significantly impacted the plant growth promoting activity. Compounds with the nitro group in the meta position exhibited the highest activity, followed by para and then ortho. [] This suggests that electronic effects influenced by the nitro group's position play a role in the observed activity.
Q3: What alternative applications have been explored for this compound derivatives?
A4: While biological applications are being investigated, this compound derivatives are also explored as potential propellant stabilizer derivatives. Specifically, N-alkylated derivatives like ethyl and methyl centralite are being studied for these applications. []
Q4: What spectroscopic techniques are commonly used to characterize this compound derivatives?
A5: Researchers commonly employ Infrared (IR) and Mass Spectrometry (MS) to confirm the structure of synthesized this compound derivatives. These techniques provide information on functional groups and molecular weight, respectively. [] Further characterization may involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


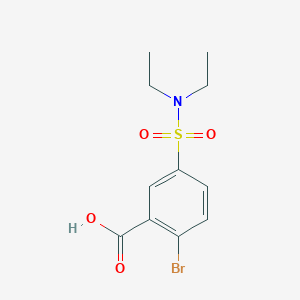
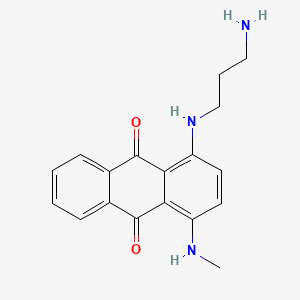
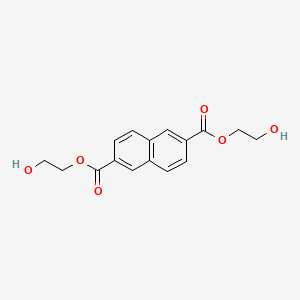
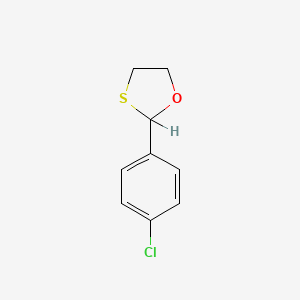
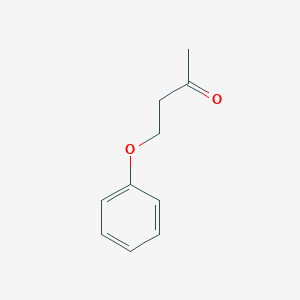
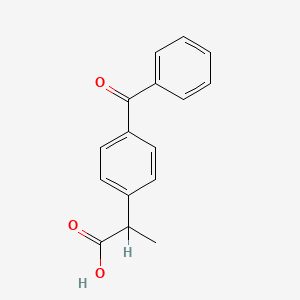
![1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile](/img/structure/B3049884.png)
